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Introduction

AT7519 is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases
(CDKs).[1][2][3] Developed through a fragment-based medicinal chemistry approach, it
demonstrates significant anti-proliferative and pro-apoptotic activity across a range of human
tumor cell lines.[2][4] As an ATP-competitive inhibitor, AT7519 targets several key regulators of
the cell cycle and transcription, making it a compound of substantial interest for oncological
research and therapeutic development.[2][5] This document provides a comprehensive
technical overview of AT7519, detailing its molecular structure, physicochemical and
pharmacological properties, mechanism of action, and relevant experimental protocols.

Molecular Structure and Physicochemical
Properties

AT7519 is chemically identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-
3-carboxamide.[6][7] Its development was guided by high-throughput X-ray crystallography to
optimize its binding within the ATP pocket of its target kinases.[2][8]

Table 1: Molecular and Physicochemical Properties of AT7519
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N-(4-Piperidinyl)-4-(2,6-
IUPAC Name dichlorobenzoylamino)-1H- [6]

pyrazole-3-carboxamide

Synonyms AT-7519, AT7519M [6][9][10]
CAS Number 844442-38-2 (Free Base) [9][10]
902135-91-5 (HCI Salt) [6][11]

Chemical Formula C16H17CI2Ns02 [9][10][12]
Molecular Weight 382.24 g/mol [51[9][10]
Appearance Crystalline solid [11]
Solubility DMSO: 25-30 mg/mL [5][11]
DMF: 30 mg/mL [11]

Ethanol: 5 mg/mL [11]

Water / PBS (pH 7.2):

Insoluble / 0.5 mg/mL Bl

pKa (Predicted) Strongest Acidic: 10.8 [12]
Strongest Basic: 9.99 [12]

Pharmacology and Mechanism of Action

AT7519 functions primarily as a potent inhibitor of multiple CDKs, which are serine/threonine
kinases crucial for cell cycle regulation.[6][10] Its mechanism is competitive with ATP, binding
directly to the kinase active site.[2] The inhibition of these kinases leads to several downstream
anti-cancer effects.

Kinase Inhibitory Profile

AT7519 exhibits potent inhibitory activity against CDKs involved in both cell cycle progression
(CDK1, CDK2, CDK4, CDK®6) and transcriptional regulation (CDK9).[2] It is also active against
Glycogen Synthase Kinase 3 beta (GSK3p).[2][5]
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Table 2: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target ICs0 (M) Source
CDKO9/cyclin T1 <10 [2][13]
CDK5/p25 (or p35) 13 [5][13]
CDK2/cyclin A 47 [2][13]
CDK4/cyclin D1 100 [2][13]
CDK2/cyclin E 100 [4]
CDKe6/cyclin D3 170 [2][13]
CDK1/cyclin B 210 [2][13]
GSK3B 89 [21[5]
CDK3 Lower Potency [5]
CDK7 Lower Potency (2400 nM) [5][13]

Cellular Mechanisms and Signaling Pathways

The anti-neoplastic activity of AT7519 is driven by three primary mechanisms: cell cycle arrest,
inhibition of transcription, and activation of pro-apoptotic signaling.

e Cell Cycle Arrest: By inhibiting CDK1 and CDK2, AT7519 prevents the phosphorylation of
key substrates like Retinoblastoma protein (Rb) and Nucleophosmin (NPM).[2][14] This
blockade leads to cell cycle arrest in both the GO/G1 and G2/M phases, preventing cellular
proliferation.[1][2]

o Transcriptional Inhibition: AT7519 is a potent inhibitor of CDK9, a component of the positive
transcription elongation factor b (P-TEFb).[2][7] Inhibition of CDK9 prevents the
phosphorylation of the C-terminal domain (CTD) of RNA Polymerase Il (RNA Pol Il) at Serine
2 and Serine 5.[1][2][5] This action represses transcription, leading to the rapid depletion of
short-lived anti-apoptotic proteins such as Mcl-1 and XIAP, thereby sensitizing cancer cells to
apoptosis.[1][7]
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o GSK-3[ Activation: AT7519 induces the dephosphorylation of GSK-3f at its inhibitory Serine
9 site, which results in its activation.[1][5] This activation of GSK-3[3 contributes to the pro-
apoptotic effects of AT7519 through a mechanism independent of transcriptional inhibition.[1]
[51[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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